![molecular formula C29H18O2 B12538461 Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-68-0](/img/structure/B12538461.png)
Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by their fused ring structures, which include both naphthalene and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with phenacyl bromide, followed by cyclization to form the naphthofuran ring . This reaction is usually carried out in the presence of a strong acid catalyst, such as perchloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted naphthofurans, quinones, and dihydro derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan: Shares a similar fused ring structure but differs in the position of the furan ring.
Dibenzo[b,d]furan: Another related compound with a different arrangement of aromatic rings.
Naphtho[1,2-b]benzofuran: Similar in structure but includes a benzene ring fused to the furan moiety
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
833485-68-0 |
|---|---|
Molecular Formula |
C29H18O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
naphthalen-2-yl-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C29H18O2/c30-27(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)25-17-16-20-9-6-7-13-24(20)28(25)31-29/h1-18H |
InChI Key |
DRTUDJCQPQQYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC4=CC=CC=C43)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


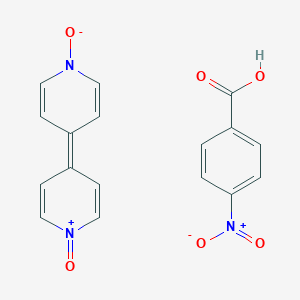
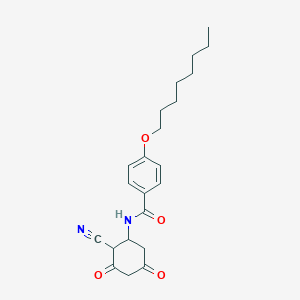
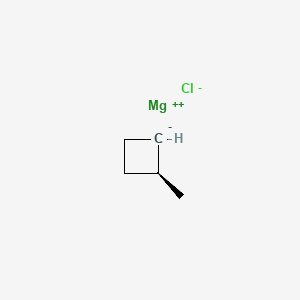
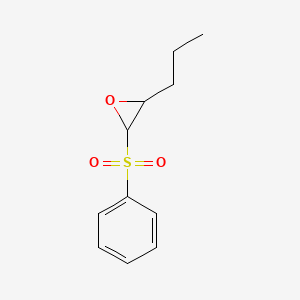
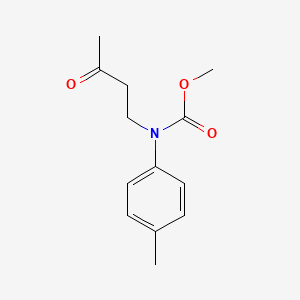
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
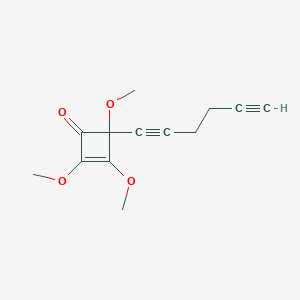
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
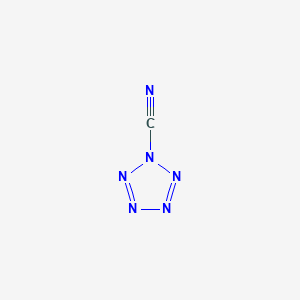
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
